

An In-Depth Technical Guide to Benzyltrimethylammonium Tribromide

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Compound of Interest

Compound Name: *Benzyltrimethylammonium tribromide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **Benzyltrimethylammonium tribromide** (BTMABr₃), a versatile and efficient brominating and oxidizing agent used in organic synthesis. Its solid, stable nature makes it a safer and more manageable alternative to liquid bromine.

Core Physicochemical Data

Benzyltrimethylammonium tribromide is a quaternary ammonium salt that functions as a solid source of bromine for various chemical transformations. Its properties are summarized below.

Property	Value	Citations
Molecular Weight	389.95 g/mol	[1][2][3]
Molecular Formula	C ₁₀ H ₁₆ Br ₃ N	[1][2]
CAS Number	111865-47-5	[1][2][4]
Appearance	Orange to dark yellow crystalline powder	[4]
Melting Point	99-105 °C	[3][4]
Synonyms	BTMABr ₃ , Benzyltrimethylammonium bromide dibromide	[4][5]

Experimental Protocols: Application in Synthesis

Benzyltrimethylammonium tribromide is widely used for the bromination of various organic compounds, including phenols, anilines, and ketones.[6] A representative protocol for the α -dibromination of an acetyl derivative is detailed below.

Protocol: Dibromination of Acetophenone

This procedure outlines the reaction of an acetyl derivative with a twofold molar excess of **Benzyltrimethylammonium tribromide** to yield a dibromoacetyl derivative, as demonstrated in the synthesis of 2,2-dibromoacetophenone.[4]

Materials:

- Acetophenone (1.0 eq)
- Benzyltrimethylammonium tribromide** (BTMABr₃) (2.0 eq)
- Dichloromethane (CH₂Cl₂)
- Methanol (CH₃OH)
- Ether

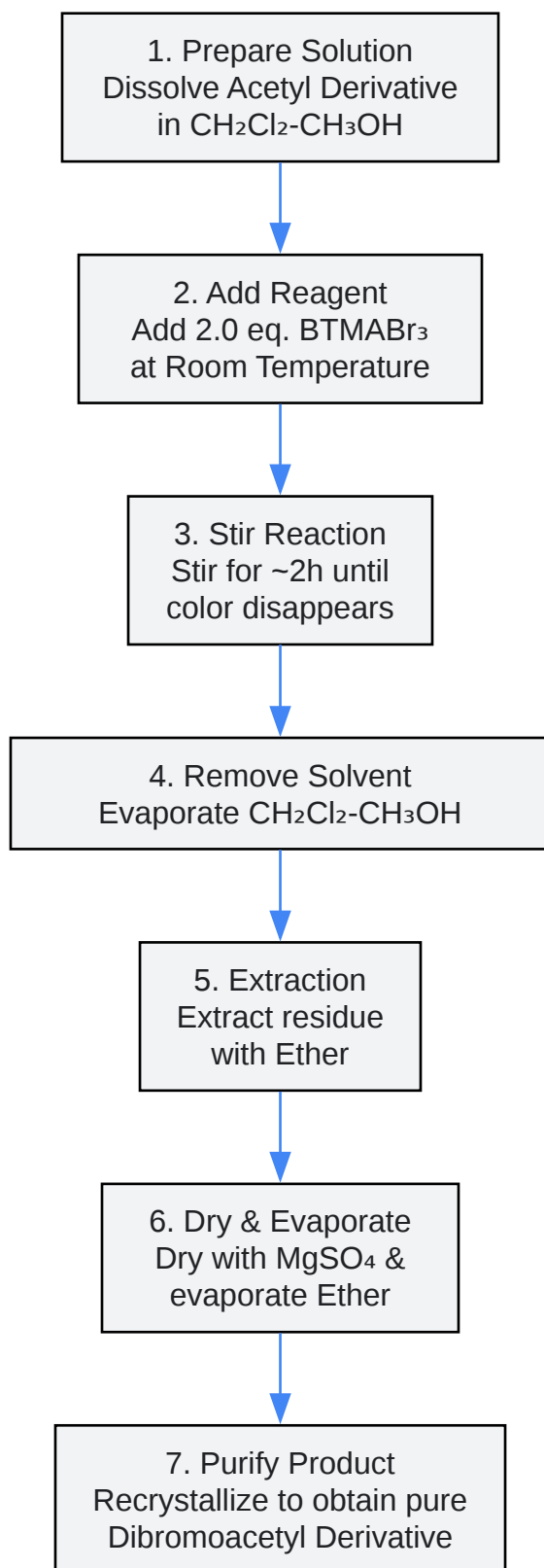
- Magnesium Sulfate (MgSO_4)

Procedure:

- A solution of acetophenone (e.g., 0.52 g, 4.37 mmol) is prepared in a solvent mixture of dichloromethane (50 ml) and methanol (20 ml).[4]
- To this solution, **Benzyltrimethylammonium tribromide** (e.g., 3.4 g, 8.74 mmol) is added at room temperature.[4]
- The reaction mixture is stirred for approximately 2 hours until the initial orange color of the solution disappears, indicating the consumption of the reagent.[4]
- The solvent is removed via distillation or rotary evaporation.
- The resulting precipitate is extracted multiple times with ether (e.g., 4 x 40 ml).[4]
- The combined ether layers are dried over anhydrous magnesium sulfate.
- The ether is evaporated in vacuo to yield the crude product.
- The final product, 2,2-dibromoacetophenone, can be purified by recrystallization from a suitable solvent like methanol-water to yield colorless crystals.[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the dibromination of an acetyl derivative using BTMABr_3 .



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Caption: Workflow for Dibromination using BTMABr₃.

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